![molecular formula C10H15NSi B14249891 2-[Dimethyl(prop-1-en-2-yl)silyl]pyridine CAS No. 496838-93-8](/img/structure/B14249891.png)
2-[Dimethyl(prop-1-en-2-yl)silyl]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[Dimethyl(prop-1-en-2-yl)silyl]pyridine is a chemical compound that features a pyridine ring substituted with a dimethyl(prop-1-en-2-yl)silyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Dimethyl(prop-1-en-2-yl)silyl]pyridine typically involves the reaction of pyridine with a suitable silylating agent. One common method is the reaction of pyridine with dimethyl(prop-1-en-2-yl)silane in the presence of a catalyst. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like tetrahydrofuran (THF) or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation or chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
2-[Dimethyl(prop-1-en-2-yl)silyl]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The silyl group can be substituted with other functional groups using reagents like halogens or organometallic compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium or potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst, or organometallic reagents like Grignard reagents.
Major Products Formed
Oxidation: Formation of silanol or siloxane derivatives.
Reduction: Formation of silyl hydrides.
Substitution: Formation of halogenated pyridine derivatives or organosilicon compounds.
Scientific Research Applications
2-[Dimethyl(prop-1-en-2-yl)silyl]pyridine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a precursor for the synthesis of other organosilicon compounds.
Biology: Investigated for its potential use in biological assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as silicone-based polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[Dimethyl(prop-1-en-2-yl)silyl]pyridine involves its interaction with specific molecular targets. The silyl group can enhance the lipophilicity of the compound, facilitating its penetration into biological membranes. The pyridine ring can interact with various enzymes and receptors, modulating their activities. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Dimethyl(prop-2-en-1-yl)silane: Similar in structure but lacks the pyridine ring.
2-[Dimethyl(prop-2-en-1-yl)silyl]diethylamine: Contains a diethylamine group instead of a pyridine ring.
Methyl isoeugenol: Contains a methoxy group and a propenyl group but lacks the silicon atom.
Uniqueness
2-[Dimethyl(prop-1-en-2-yl)silyl]pyridine is unique due to the presence of both a silyl group and a pyridine ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in coordination chemistry, material science, and medicinal chemistry.
Properties
CAS No. |
496838-93-8 |
|---|---|
Molecular Formula |
C10H15NSi |
Molecular Weight |
177.32 g/mol |
IUPAC Name |
dimethyl-prop-1-en-2-yl-pyridin-2-ylsilane |
InChI |
InChI=1S/C10H15NSi/c1-9(2)12(3,4)10-7-5-6-8-11-10/h5-8H,1H2,2-4H3 |
InChI Key |
RBBCYJTTWMCQMO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)[Si](C)(C)C1=CC=CC=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



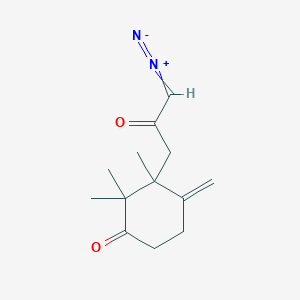
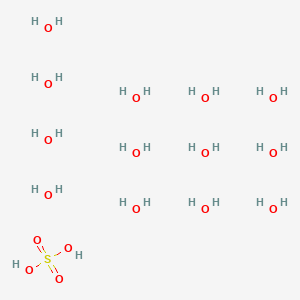
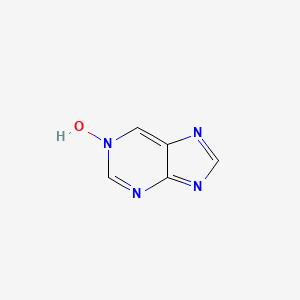
![Tributyl-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]stannane](/img/structure/B14249851.png)
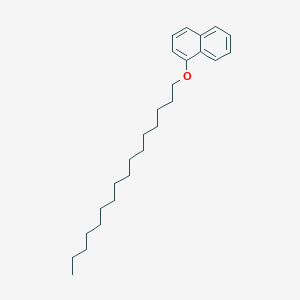
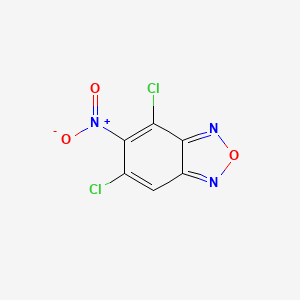
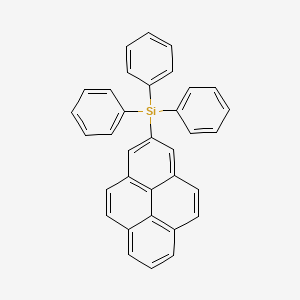

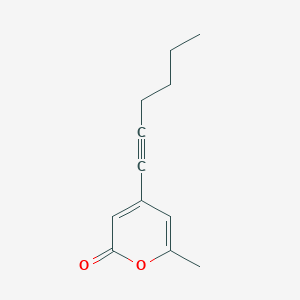
![2-{Tris[(propan-2-yl)oxy]silyl}ethyl prop-2-enoate](/img/structure/B14249872.png)
![Bis{2-[(prop-2-en-1-yl)oxy]cyclohexyl} but-2-enedioate](/img/structure/B14249874.png)
![N-[4-[4-(4-Chlorophenyl)-2-ethyl-1,3-thiazol-5-YL]-2-pyridyl]acetamide](/img/structure/B14249875.png)

